2-Azabicyclo[4.1.0]heptan-3-one
Overview
Description
2-Azabicyclo[410]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, cyclopropanation reactions using diazo compounds and transition metal catalysts can yield 2-Azabicyclo[4.1.0]heptane derivatives . Another method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and other metal-catalyzed processes are common in industrial settings due to their efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the nitrogen atom or other functional groups within the compound.
Substitution: Substitution reactions, particularly at the bridgehead positions, can be achieved using photocatalytic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diazo compounds, transition metal catalysts (e.g., palladium), and oxidizing agents like PIDA . Reaction conditions often involve mild temperatures and the use of organic solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield oxygenated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions .
Scientific Research Applications
2-Azabicyclo[4.1.0]heptan-3-one has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit nitric oxide synthase by binding to the enzyme’s active site and preventing the production of nitric oxide . This inhibition can modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
2-Azabicyclo[4.1.0]heptan-3-one can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptanes: These compounds have a different ring structure and exhibit distinct reactivity and applications.
3-Azabicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of meta-substituted benzenes and have unique physicochemical properties.
8-Azabicyclo[3.2.1]octanes: These compounds are central to the structure of tropane alkaloids and have significant biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-4-3-5(4)7-6/h4-5H,1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSKVMZLQYOCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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